N-Methylvaleramide
Overview
Description
N-Methylvaleramide, also known as this compound, is an organic compound with the molecular formula C6H13NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its relatively simple structure, consisting of a pentanamide backbone with a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylvaleramide can be synthesized through the reaction of pentanoic acid with methylamine. The reaction typically involves the formation of an intermediate ester, which then reacts with methylamine to form the desired amide. The general reaction can be represented as follows:
Pentanoic acid+Methylamine→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of catalysts such as acidic or basic catalysts can facilitate the reaction between pentanoic acid and methylamine under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: N-Methylvaleramide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to pentanoic acid and methylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Pentanoic acid and methylamine.
Reduction: N-Methylpentylamine.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
N-Methylvaleramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of N-Methylvaleramide depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-Methylacetamide: Similar structure but with a shorter carbon chain.
N-Methylpropionamide: Similar structure with a three-carbon chain.
N-Methylbutyramide: Similar structure with a four-carbon chain.
Comparison: N-Methylvaleramide is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different biological activities and industrial applications due to these variations.
Properties
IUPAC Name |
N-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEKKGKDCHCOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211312 | |
Record name | N-Methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6225-10-1 | |
Record name | N-Methylpentanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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